molecular formula C11H13FN2O2 B1398982 3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline CAS No. 934601-04-4

3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline

Cat. No. B1398982
CAS RN: 934601-04-4
M. Wt: 224.23 g/mol
InChI Key: KOVPTYDORKXRRW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline, also known as FMOC-aniline, is an important and widely used organic compound in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of various organic compounds, and is used in a variety of biological applications. In

Scientific Research Applications

Synthesis of Schiff Bases

3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline: is utilized as a precursor in the synthesis of Schiff bases. These compounds are formed when the primary amine group reacts with aldehydes. Schiff bases derived from this compound have shown better biofilm inhibition compared to linezolid, with an IC50 of 12.97 μM .

Antimicrobial Activity

The compound can be modified to produce sulfonamide and carbamate derivatives. These derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations ranging from 6.25 to 25.0 μg/mL. This makes it a valuable compound in the development of new antimicrobial agents .

Carbon Nanodots

3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline: is used to create carbon nanodots, which are nano-sized particles with potential applications in bio-imaging and sensors. The presence of the fluorinated aniline linked to a morpholine enhances the photoluminescence quantum yield of these carbon nanodots, making them more efficient .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, this compound is applied in the development of OLEDs. The fluorinated morpholinoaniline building block can be used to tune the emission wavelength of OLEDs, which is crucial for creating displays with high color purity .

Drug Discovery

The accessible primary amine group of 3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline allows for facile synthesis of various drug intermediates. It is particularly useful in the synthesis of active pharmaceutical ingredients (APIs), where the introduction of the fluorine atom can significantly alter the biological activity of the compound .

Kinase Inhibition Studies

This compound has been studied for its role as a kinase inhibitor. Docking and quantitative structure–activity relationship (QSAR) studies have been performed to analyze the orientations and preferred active conformations of these inhibitors, which is essential in the design of targeted cancer therapies .

properties

IUPAC Name

(4-amino-2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVPTYDORKXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(morpholine-4-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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